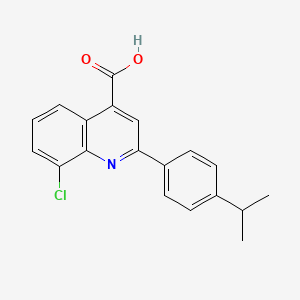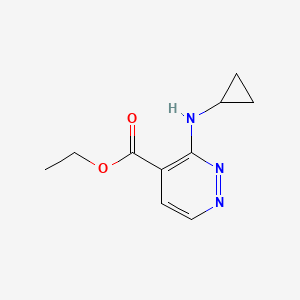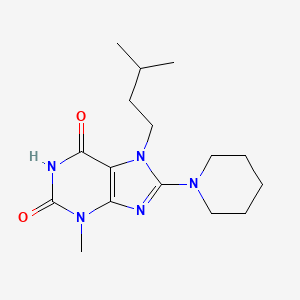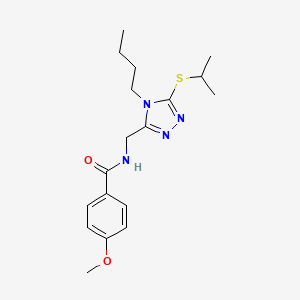![molecular formula C18H12N4O3 B2958909 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 1170206-68-4](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, also known as BDPPO, is a heterocyclic compound that has attracted significant research interest due to its potential applications in various fields such as material science, medicinal chemistry, and biological research. BDPPO belongs to the family of oxadiazoles, which are known for their diverse biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis of novel derivatives related to oxadiazole, including the structure , has been reported with significant antimicrobial activities. These derivatives have been synthesized and their identities established through comprehensive spectral and elemental analysis. They have been screened for their antibacterial and antifungal activities against a variety of Gram-positive, Gram-negative bacteria, and fungi, showing promise as antimicrobial agents (Siddiqui et al., 2013; Umesha & Basavaraju, 2014).
Antioxidant Potentials
Research has been conducted on the development of oxadiazole derivatives as potent antioxidants. The synthesis and characterization of these derivatives, including the assessment of their medicinal potentials, have unveiled compounds with strong antioxidant activity compared to standard controls, suggesting their utility in combating oxidative stress-related diseases (Chennapragada & Palagummi, 2018).
Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, oxadiazole derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs). Studies on iridium(III) complexes bearing oxadiazole-substituted amide ligands have highlighted their promising use in highly efficient green phosphorescent OLEDs with low efficiency roll-off, demonstrating the compound's relevance in advanced electronic and photonic devices (Zhang et al., 2016).
Structural and Physical Properties
The compound has also been the subject of studies focusing on its structural and physical properties, such as crystal structure analysis through X-ray diffraction, Hirshfeld surface analysis, and thermal analysis. These studies provide deep insights into the molecular geometry, stability, and potential applications of the compound in various fields (Kumara et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole, which is synthesized from salicylaldehyde and hydrazine hydrate. The second intermediate is 5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, which is synthesized from 3-phenyl-1H-pyrazole-4-carboxylic acid and thionyl chloride. These two intermediates are then coupled together using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ { "name": "Salicylaldehyde", "amount": "1 equivalent" }, { "name": "Hydrazine hydrate", "amount": "2 equivalents" }, { "name": "3-phenyl-1H-pyrazole-4-carboxylic acid", "amount": "1 equivalent" }, { "name": "Thionyl chloride", "amount": "2 equivalents" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "reagents": [ { "name": "Salicylaldehyde", "amount": "1 equivalent" }, { "name": "Hydrazine hydrate", "amount": "2 equivalents" } ], "conditions": "Reflex for 6 hours in ethanol", "yield": "80%" }, { "step": "Synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole", "reagents": [ { "name": "3-phenyl-1H-pyrazole-4-carboxylic acid", "amount": "1 equivalent" }, { "name": "Thionyl chloride", "amount": "2 equivalents" } ], "conditions": "Reflex for 6 hours in dichloromethane", "yield": "85%" }, { "step": "Coupling of intermediates", "reagents": [ { "name": "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "amount": "1 equivalent" }, { "name": "5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "conditions": "Reflex for 12 hours in dichloromethane", "yield": "70%" } ] } | |
CAS-Nummer |
1170206-68-4 |
Molekularformel |
C18H12N4O3 |
Molekulargewicht |
332.319 |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12N4O3/c1-2-4-11(5-3-1)16-13(9-19-21-16)18-20-17(22-25-18)12-6-7-14-15(8-12)24-10-23-14/h1-9H,10H2,(H,19,21) |
InChI-Schlüssel |
XPKPGQXAADIYFI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(NN=C4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)
![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)
![2-Ethyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2958840.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)
![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2958842.png)

![(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2958847.png)
